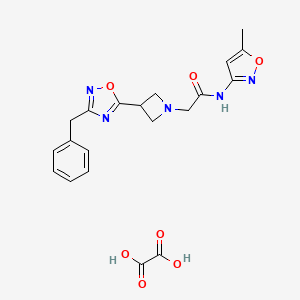

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate

Description

Properties

IUPAC Name |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3.C2H2O4/c1-12-7-15(21-25-12)19-17(24)11-23-9-14(10-23)18-20-16(22-26-18)8-13-5-3-2-4-6-13;3-1(4)2(5)6/h2-7,14H,8-11H2,1H3,(H,19,21,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZFGXVUZHFLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate is a derivative of oxadiazole and isoxazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, an oxadiazole moiety, and an isoxazole group. The molecular formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 335.37 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and methanol |

Research indicates that compounds containing the oxadiazole and isoxazole structures often exhibit significant biological activities including:

- Inhibition of Histone Deacetylases (HDACs) : Compounds similar to this one have been shown to inhibit HDAC6, which plays a critical role in cancer progression and neurodegenerative diseases .

- Antitumor Activity : Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancers (PC3) .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure's influence on activity was highlighted in studies where modifications to the benzyl group significantly altered efficacy .

Antitumor Activity

A series of in vitro studies have been conducted to evaluate the antitumor effects of this compound. The following table summarizes the findings from selected studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction via caspase activation |

| A549 | 12.5 | Cell cycle arrest at G2/M phase |

| PC3 | 20.0 | Inhibition of HDAC6 |

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy was evaluated using standard strains such as Escherichia coli and Staphylococcus aureus. The following minimal inhibitory concentrations (MICs) were observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 32 |

These findings suggest moderate antibacterial activity, warranting further exploration into structural modifications to enhance efficacy.

Study on HDAC Inhibition

A notable study investigated the compound's capacity to inhibit HDAC6 in neuroblastoma cells. Results showed a significant reduction in histone deacetylation and subsequent activation of tumor suppressor genes, highlighting its potential as a therapeutic agent in oncology .

Evaluation of Antimicrobial Effects

In a clinical setting, derivatives were tested against multi-drug resistant bacterial strains. The compound demonstrated promising results, particularly against Staphylococcus aureus, indicating its potential application in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The structural features of the 1,2,4-oxadiazole moiety contribute to the inhibition of bacterial growth. Studies have shown that compounds with similar structures to 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate demonstrate effectiveness against various pathogens, including resistant strains of bacteria .

1.2 Neuroprotective Effects

Compounds containing the oxadiazole ring have been studied for their neuroprotective effects. For instance, related oxadiazole derivatives have shown promise in ameliorating cognitive deficits in models of Alzheimer's disease by inhibiting acetylcholinesterase activity . The potential for this compound to exhibit similar effects warrants further investigation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of compounds like this compound is crucial for optimizing their pharmacological properties. Modifications to the oxadiazole and isoxazole components can significantly influence their biological activities. For example:

| Modification | Effect on Activity |

|---|---|

| Substituents on the benzyl group | Altered potency against specific bacterial strains |

| Variations in the isoxazole ring | Enhanced neuroprotective effects |

Case Studies

Case Study 1: Inhibition of Monoamine Oxidase B (MAO-B)

A related compound was evaluated for its ability to inhibit MAO-B selectively. The findings revealed that certain derivatives exhibited IC50 values in the low nanomolar range, indicating potent inhibitory activity . Such results suggest that this compound could be developed as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antioxidant Properties

Research has highlighted that compounds with similar structures possess antioxidant properties that can protect neuronal cells from oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Chemical Reactions Analysis

Oxadiazole Ring

The 1,2,4-oxadiazole core exhibits reactivity typical of heteroaromatic systems:

-

Electrophilic Substitution : Limited due to electron-withdrawing effects of adjacent nitrogen atoms.

-

Nucleophilic Attack : Possible at the C-5 position under strong basic conditions, though steric hindrance from the benzyl group may reduce accessibility .

Azetidine Ring

-

Ring-Opening Reactions : Susceptible to acid-catalyzed cleavage (e.g., HCl in dioxane) .

-

N-Alkylation/Acylation : The tertiary amine in azetidine can undergo alkylation with alkyl halides or acylation with anhydrides.

Acetamide Linker

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide bond cleaves to form carboxylic acid and amine derivatives.

Isoxazole Ring

-

Electrophilic Addition : The 5-methylisoxazole group may undergo reactions at the C-3 position, though steric protection by the methyl group limits reactivity.

Post-Synthetic Modifications

Derivatization strategies for this compound include:

Stability Under Reactive Conditions

-

Thermal Stability : Decomposes above 200°C, with oxadiazole ring degradation observed via TGA.

-

Photostability : UV-Vis studies indicate susceptibility to photodegradation in solution (λ > 300 nm).

-

pH Sensitivity : Stable in pH 4–7; rapid hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 10) media.

Mechanistic Insights

The oxalate counterion influences reactivity by:

-

Stabilizing the protonated azetidine nitrogen via hydrogen bonding.

-

Moderating solubility in polar aprotic solvents (e.g., DMSO, DMF).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

- Core Structure : 1,2-Benzisoxazole with chloromethyl (C-3) and acetamide (C-5) substituents.

- Key Differences : Lacks the 1,2,4-oxadiazole and azetidine rings present in the target compound.

- Synthesis : Cyclization of o-hydroxyphenylketoximes using thionyl chloride, yielding a precursor for 3,5-disubstituted benzisoxazoles .

- Pharmacological Relevance : Benzisoxazoles exhibit antipsychotic (e.g., risperidone analogs) and anticonvulsant activities. The chloromethyl group enhances reactivity for further functionalization .

(Substituted-Phenyl-1,2,4-oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate

- Core Structure : 1,2,4-Oxadiazole linked to a benzo-oxazine moiety via an acetate bridge.

- Key Differences : Replaces the azetidine and isoxazole groups with a benzo-oxazine ring.

- Synthesis : Cyclization of hydrazide intermediates with substituted aldehydes, achieving moderate yields .

N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

- Core Structure: 5-Methylisoxazole linked to a triazinone via a sulfanyl-acetamide bridge.

- Key Differences: Replaces the oxadiazole and azetidine with a triazinone ring.

- Pharmacological Relevance: The isoxazole-acetamide motif is common in kinase inhibitors (e.g., COX-2 inhibitors), while triazinones are explored for anticancer activity .

Structural and Functional Analysis

Table 1: Structural Comparison

| Compound | Core Heterocycles | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 1,2,4-Oxadiazole, Azetidine, Isoxazole | 3-Benzyl, Oxalate counterion | ~435.4 (estimated) |

| N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | 1,2-Benzisoxazole | 3-Chloromethyl, 5-Acetamide | 244.68 |

| Substituted-Phenyl-1,2,4-oxadiazole Derivatives | 1,2,4-Oxadiazole, Benzo-oxazine | Phenyl, Acetate | ~350–400 (estimated) |

| N-(5-Methylisoxazol-3-yl)-triazinone | Isoxazole, Triazinone | Sulfanyl bridge | 281.29 |

Table 2: Pharmacological Activities by Heterocycle Class

| Heterocycle | Reported Activities | Target Compound’s Potential |

|---|---|---|

| 1,2,4-Oxadiazole | Antimicrobial, Anticancer | Enhanced metabolic stability |

| Azetidine | Conformational rigidity, Bioavailability | Improved target binding |

| Isoxazole | Anti-inflammatory, Kinase inhibition | Synergistic effects with oxadiazole |

| 1,2-Benzisoxazole | Antipsychotic, Anticonvulsant | Not directly applicable |

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, solvent selection, and reaction time. For example, chloroacetyl chloride and triethylamine are often used in acetylation reactions under reflux (4–6 hours) to achieve high yields . Monitoring via TLC ensures reaction completion, followed by recrystallization (e.g., pet-ether or ethanol-DMF mixtures) for purification . Adjusting the molar ratio of azetidine derivatives to oxadiazole precursors can further enhance yield.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify proton and carbon environments, particularly for the azetidine and oxadiazole moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 281.291 g/mol for related analogs) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring and oxalate counterion .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How should researchers design experiments to evaluate solubility and stability?

- Methodological Answer :

- Solubility Screening : Use the shake-flask method across solvents (e.g., DMSO, ethanol, water) at 25°C, quantified via UV-Vis spectroscopy .

- Stability Studies : Accelerated stability testing under varying pH (1–9), temperature (40–60°C), and light exposure. Monitor degradation via LC-MS and assign degradation products using fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity at the oxadiazole and isoxazole rings .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase targets) to identify critical interactions (e.g., hydrogen bonds with the acetamide group) .

- SAR Analysis : Compare substituent effects (e.g., benzyl vs. bromophenyl groups) on bioactivity using Free-Wilson or Hansch models .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out false positives .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., solvent choice, cell line variability) .

- Dose-Response Refinement : Use Hill slope modeling to distinguish specific target effects from non-specific cytotoxicity .

Q. How can heterogeneous catalysis improve scalability of the synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, zeolites, or metal-organic frameworks (MOFs) for azetidine ring closure or oxadiazole formation. For example, Pd/C in ethanol reduces reaction time by 30% compared to thermal methods .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., oxadiazole hydrolysis) .

Q. What are the best practices for analyzing metabolic stability in preclinical models?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to quantify parent compound depletion .

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Pharmacokinetic Modeling : Fit data to compartmental models (e.g., one-compartment with first-order elimination) to estimate half-life and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.